molecular formula C18H11ClF3N3O2 B12454649 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12454649
M. Wt: 393.7 g/mol
InChI Key: UMEWIPNGQPMOJA-UHFFFAOYSA-N
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Description

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (C₁₈H₁₁ClF₃N₃O₂) is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position of the pyrimidine ring, a 3-chlorophenyl substituent at the 6-position, and a benzoic acid moiety linked via an amino group at the 2-position. Its molecular weight is 393.76 g/mol, with the CAS registry number 1820716-69-5 . The compound’s structure combines aromatic, electron-withdrawing (Cl, CF₃), and acidic (benzoic acid) groups, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

IUPAC Name

4-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H11ClF3N3O2/c19-12-3-1-2-11(8-12)14-9-15(18(20,21)22)25-17(24-14)23-13-6-4-10(5-7-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25)

InChI Key

UMEWIPNGQPMOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-chlorophenyl group balances electronic and steric effects, making it a preferred substituent for enzyme inhibition studies. Bromine or naphthyl groups may be explored for targets requiring stronger hydrophobic interactions .
  • Drug Design : Methyl or hydrochloride modifications (e.g., ) address solubility challenges, critical for in vivo efficacy.

Biological Activity

4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound with a molecular formula of C18H11ClF3N3O2 and a molecular weight of approximately 393.75 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.

Structural Characteristics

The compound features several key structural components:

  • Pyrimidine Ring : The presence of a pyrimidine ring is significant for its biological activity, as it can interact with various biological targets.
  • Trifluoromethyl Group : This group enhances the compound's metabolic stability and lipophilicity, which can improve membrane permeability and biological interactions.
  • Chlorophenyl Substituent : The chlorophenyl moiety may contribute to the compound’s ability to interact with specific receptors or enzymes.

Pharmacological Potential

Research indicates that 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. In vitro studies have shown moderate inhibition, indicating potential for further development as a therapeutic agent against cognitive decline .

Mechanistic Insights

Molecular docking studies have revealed that the trifluoromethyl group can form hydrogen bonds and halogen interactions with target proteins, enhancing binding affinity and specificity. This property is crucial for the compound's activity against various biological targets, including those involved in neurotransmission and inflammatory responses .

Study 1: Enzyme Inhibition

A study conducted on related compounds demonstrated that derivatives with a trifluoromethyl group exhibited enhanced inhibitory activity against AChE and BChE. For example, compounds structurally similar to 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid showed IC50 values ranging from 10.4 μM to 19.2 μM against AChE, indicating significant potential for treating cholinergic dysfunctions .

Study 2: Anticancer Evaluation

In another investigation, the anticancer properties of this class of compounds were assessed against the MCF-7 breast cancer cell line. Results indicated that certain analogs led to reduced cell viability, suggesting that modifications in the molecular structure could enhance their efficacy as anticancer agents .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acidPyrimidine ring, trifluoromethyl groupModerate AChE inhibition, anticancer activity
2-Amino-6-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-oneAmino group, chlorophenylPotential anti-cancer properties
4-TrifluoromethylpyridineTrifluoromethyl groupUsed in agrochemical applications

Q & A

Q. What are the common synthetic routes for synthesizing 4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of a substituted pyrimidine precursor (e.g., 2-aminopyridine derivatives) with chlorophenyl aldehydes or ketones under catalytic conditions (e.g., Pd/Cu catalysts in DMF or toluene) .
  • Step 2 : Cyclization to form the pyrimidine core, followed by functionalization of the trifluoromethyl group using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) .
  • Step 3 : Coupling the pyrimidine intermediate with aminobenzoic acid via nucleophilic aromatic substitution or Buchwald–Hartwig amination .
  • Purification : Column chromatography or recrystallization (solvents: ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯N interactions in the pyrimidine ring) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., pyrimidine ring vs. chlorophenyl plane: ~12–86°) .
  • HPLC-MS : Quantify purity and molecular weight (e.g., ESI-MS for [M+H]+^+ ion detection) .
  • FTIR : Identify carboxylic acid (–COOH) and amine (–NH) functional groups .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Limited solubility in polar solvents (water, ethanol); best dissolved in DMSO or DMF for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres (argon) .
  • Handling : Use PPE (gloves, goggles) due to potential toxicity; avoid prolonged light exposure to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for coupling efficiency; higher yields reported with Pd in DMF at 80°C .
  • Solvent Effects : Compare toluene (non-polar) vs. DMF (polar aprotic); DMF enhances cyclization but may require post-reaction solvent swaps .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours for cyclization) .
  • DOE (Design of Experiments) : Apply factorial designs to optimize molar ratios (e.g., pyrimidine:amine = 1:1.2) and pH .

Q. How can discrepancies between crystallographic data and computational modeling (e.g., dihedral angles) be resolved?

  • Methodological Answer :
  • Validation : Cross-check X-ray data (e.g., CCDC entries) with DFT-optimized structures (software: Gaussian, ORCA) to identify torsional strain .
  • Hydrogen Bond Analysis : Use Mercury software to map intermolecular interactions (e.g., C–H⋯O bonds) that may distort computational models .
  • Crystallization Conditions : Adjust solvent polarity (e.g., acetonitrile vs. ethyl acetate) to isolate polymorphs with distinct angles .

Q. What strategies are effective in assessing the compound’s biological activity against specific enzyme targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Kinase Targets : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, VEGFR) to measure IC50_{50} values .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; validate with positive controls (e.g., staurosporine for kinases) .
  • Cell-Based Assays :
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation; compare IC50_{50} to reference drugs .
  • Microbial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in vitro vs. in vivo?

  • Methodological Answer :
  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation; compare half-life (t1/2_{1/2}) across species .
  • In Vivo Validation : Administer compound to rodent models (IV/PO routes); quantify plasma levels via LC-MS/MS to calculate bioavailability .
  • Metabolite ID : HR-MS/MS to detect hydroxylated or glucuronidated metabolites; reconcile with computational predictions (e.g., MetaSite) .

Methodological Tables

Parameter Optimal Conditions References
Coupling Reaction CatalystPd(OAc)2_2 (5 mol%) in DMF, 80°C
Crystallization SolventEthanol/Water (7:3 v/v)
Biological Assay SolventDMSO (0.1% final concentration)
Stability Storage–20°C under argon

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